molecular formula C9H18N2O3 B4645557 ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE

ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE

Cat. No.: B4645557
M. Wt: 202.25 g/mol
InChI Key: YTXFYRARXNEOJH-UHFFFAOYSA-N
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Description

ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE is an organic compound that belongs to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The general reaction can be represented as follows:

R-COOH+CH3CH2OHR-COOCH2CH3+H2O\text{R-COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{R-COOCH}_2\text{CH}_3 + \text{H}_2\text{O} R-COOH+CH3​CH2​OH→R-COOCH2​CH3​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the ester can produce primary alcohols or aldehydes, depending on the reducing agent used.

    Aminolysis: Reaction with amines can lead to the formation of amides.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Aminolysis: Primary or secondary amines.

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Primary alcohols or aldehydes.

    Aminolysis: Amides.

Scientific Research Applications

ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of a tetrahedral intermediate and subsequent breakdown into the carboxylic acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    ETHYL ACETATE: A simpler ester with similar reactivity but different applications.

    METHYL BUTYRATE: Another ester with a different alkyl group, used in flavorings and fragrances.

    ETHYL BENZOATE: An aromatic ester with distinct properties and uses in perfumery.

Uniqueness

ETHYL 2-{[(ISOBUTYLAMINO)CARBONYL]AMINO}ACETATE is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

ethyl 2-(2-methylpropylcarbamoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-4-14-8(12)6-11-9(13)10-5-7(2)3/h7H,4-6H2,1-3H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXFYRARXNEOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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